molecular formula C16H15N3O2 B5682720 ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5682720
M. Wt: 281.31 g/mol
InChI Key: BHSOHTBZIYCWHG-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functionalization to introduce the phenyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and cancer progression. The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its fluorescence and makes it useful as a probe in biological studies .

Comparison with Similar Compounds

Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features and photophysical properties. Similar compounds include:

These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)13-9-17-15-14(10-18-19(15)11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSOHTBZIYCWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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